![molecular formula C7H5N3O B1599990 Pyrido[3,4-D]pyridazin-1(2H)-one CAS No. 25381-41-3](/img/structure/B1599990.png)

Pyrido[3,4-D]pyridazin-1(2H)-one

Vue d'ensemble

Description

Pyrido[3,4-D]pyridazin-1(2H)-one is a chemical compound that belongs to the class of pyridazines . Pyridazines are aromatic, heterocyclic, organic compounds that contain a six-membered ring with two adjacent nitrogen atoms . They are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .

Synthesis Analysis

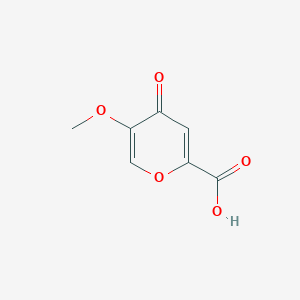

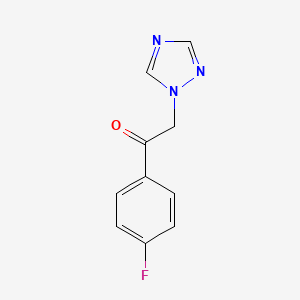

The synthesis of pyridazines, including Pyrido[3,4-D]pyridazin-1(2H)-one, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction and unexpected C-C bond cleavage in the absence of metal . These reactions enable an efficient approach toward various pyridazines from simple and commercially available compounds .Molecular Structure Analysis

The molecular structure of Pyrido[3,4-D]pyridazin-1(2H)-one, like other pyridazines, is characterized by a six-membered ring with two adjacent nitrogen atoms . This simple molecular structure is a key factor in its high photoluminescence quantum efficiency .Chemical Reactions Analysis

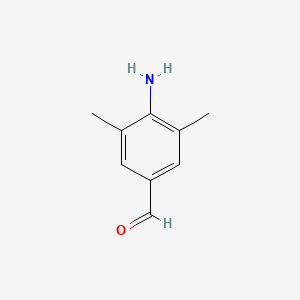

Pyrido[3,4-D]pyridazin-1(2H)-one, as part of the pyridazine family, can undergo various chemical reactions. For instance, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These can be efficiently converted to biologically important pyridazines in the presence of NaOH .Physical And Chemical Properties Analysis

Pyridazines, including Pyrido[3,4-D]pyridazin-1(2H)-one, are typically colorless liquids with a boiling point of around 208 °C . They are miscible in water and various organic solvents .Applications De Recherche Scientifique

Synthetic Strategies and Approaches

- Summary: This field focuses on the synthetic strategies and approaches to Pyrido[3,4-D]pyridazin-1(2H)-one derivatives .

- Methods: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of each method are considered .

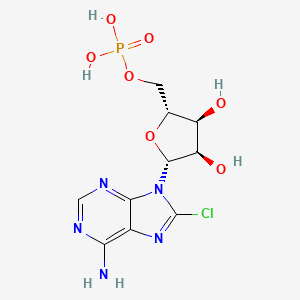

Multi-step Synthesis of Tetrahydropteroic Acid Derivatives

- Summary: Pyrido[3,4-D]pyridazin-1(2H)-one and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

- Methods: The different synthetic routes have been grouped according to the way the pyrido[3,4-D]pyrimidine moiety has been created .

- Results: The mechanistic pathways of the reactions and the important biological applications are discussed .

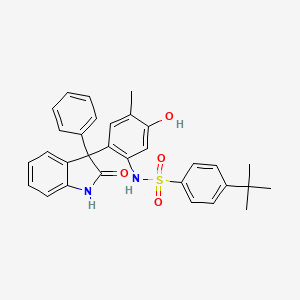

GABA-A Receptor Ligands

- Summary: Pyrido[3,4-D]pyridazin-1(2H)-one derivatives are a novel class of GABA-A receptor benzodiazepine binding site ligands .

- Methods: The methods of application involve the synthesis of Pyrido[3,4-D]pyridazin-1(2H)-one derivatives and their testing on GABA-A receptors .

- Results: Some of these derivatives possess molluscicidal activity and can be used as biodegradable agrochemicals .

Pyridazine Synthesis

- Summary: Pyrido[3,4-D]pyridazin-1(2H)-one is used in the synthesis of pyridazines .

- Methods: The methods involve Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .

- Results: The process provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .

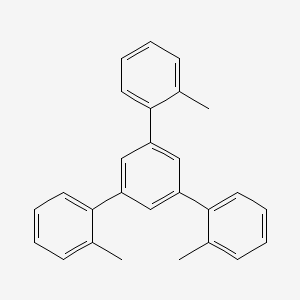

Full-Color Fluorescent Materials for OLEDs

- Summary: Pyrido[3,4-D]pyridazin-1(2H)-one is used in the design and synthesis of full-color fluorescent materials for high-performance OLEDs .

- Methods: The methods involve the design and synthesis of a new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) .

- Results: The versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

Orientations Futures

Propriétés

IUPAC Name |

2H-pyrido[3,4-d]pyridazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWFGUZOHQWWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447956 | |

| Record name | pyrido[3,4-d]pyridazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3,4-D]pyridazin-1(2H)-one | |

CAS RN |

25381-41-3 | |

| Record name | pyrido[3,4-d]pyridazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.